molecular formula C16H9ClN4O2 B2550985 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide CAS No. 752214-64-5

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide

Cat. No.: B2550985
CAS No.: 752214-64-5
M. Wt: 324.72
InChI Key: VVSBALWUXLJTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a 4-cyanobenzamide moiety at position 2. The oxadiazole ring is a five-membered aromatic heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal and agrochemical research. The 4-cyanobenzamide substituent introduces a strong electron-withdrawing cyano group, which may enhance intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) and influence bioavailability or target binding affinity.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSBALWUXLJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s ability to bind to and inhibit enzymes involved in critical biological pathways contributes to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs that share the 1,3,4-oxadiazole or related heterocyclic cores but differ in substituents or side chains. Key structural variations and their implications are discussed.

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS: 883839-40-5)

  • Structural Difference: The 4-fluoro substituent replaces the cyano group on the benzamide ring.
  • Impact: The fluorine atom, being less electron-withdrawing than cyano (-CN), may reduce dipole interactions and alter solubility. Fluorine’s small size and high electronegativity could enhance metabolic stability compared to cyano groups, which are prone to hydrolysis or enzymatic modification .

4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide (CAS: 851723-24-5)

  • Structural Differences :
    • Furan-2-yl replaces the 4-chlorophenyl group on the oxadiazole ring.
    • A butylamide chain links the benzamide and oxadiazole moieties.
  • The extended alkyl chain may improve lipophilicity and membrane permeability but could also increase steric hindrance at target sites .

Tetrazole-Based Analogs (e.g., N′-5-Tetrazolyl-N-aroylthioureas)

  • Structural Differences : The oxadiazole core is replaced by a tetrazole ring.
  • Impact: Tetrazole rings are more polar and acidic (pKa ~4.8) due to their ability to tautomerize, enhancing solubility in aqueous media. Studies on tetrazole derivatives demonstrate herbicidal and plant growth-regulating activities, suggesting that heterocycle choice critically influences bioactivity.

Comparative Data Table

Compound Name Molecular Formula Substituent on Benzamide Oxadiazole Substitution Key Properties/Bioactivity
N-[5-(4-Cl-phenyl)-oxadiazol-2-yl]-4-CN-benzamide C₁₆H₁₀ClN₃O₂ 4-Cyanophenyl 4-Chlorophenyl High dipole moment; Unreported bioactivity
N-[5-(4-Cl-phenyl)-oxadiazol-2-yl]-4-F-benzamide C₁₅H₁₀ClFN₂O₂ 4-Fluorophenyl 4-Chlorophenyl Improved metabolic stability
4-Cl-N-[4-[[5-(Furan-2-yl)-oxadiazol-2-yl]amino]-butyl]benzamide C₁₇H₁₅ClN₄O₄ 4-Chlorophenyl Furan-2-yl Enhanced lipophilicity
N-5-Tetrazolyl-N′-p-methoxybenzoylurea C₁₀H₁₀N₆O₃ N/A (Tetrazole core) p-Methoxybenzoyl Cytokinin-like activity

Discussion of Research Findings

  • In contrast, fluorine in the analog (CAS: 883839-40-5) offers metabolic resistance but weaker electronic modulation.
  • Bioactivity Trends: Tetrazole-based compounds (Evidences 4–5) show pronounced plant growth regulation, possibly due to their ability to mimic natural hormones like cytokinins.
  • Structural Flexibility : The furan-containing analog (CAS: 851723-24-5) demonstrates how heterocycle substitution and side-chain elongation can tailor physicochemical properties, though its biological relevance remains unexplored in the provided data .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN4O2C_{16}H_{13}ClN_{4}O_{2}. The compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a cyanobenzamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study reported the synthesis of various oxadiazole derivatives and evaluated their Minimum Inhibitory Concentration (MIC) against different bacterial strains. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)MBC (μg/mL)
This compound15.6031.25

This table summarizes the antimicrobial efficacy of the compound compared to other derivatives.

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. A study highlighted that derivatives of oxadiazoles possess significant inhibitory effects on Mycobacterium tuberculosis. The following table outlines the MIC values for various derivatives:

CompoundMIC (μg/mL) in H37RvMIC (μg/mL) in resistant strains
This compound7.8015.60

These findings suggest that the compound could be a potential candidate for further development as an antitubercular agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models demonstrated that it significantly reduced inflammatory markers in vitro and in vivo. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

  • Case Study on Antiviral Activity : In a study assessing various oxadiazole derivatives for antiviral activity against human adenovirus (HAdV), this compound exhibited an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) .
  • Case Study on Cancer Cell Lines : The compound was tested against several cancer cell lines including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 μM.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in pathogens.
  • Modulation of inflammatory pathways : The compound may inhibit key signaling pathways involved in inflammation.

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Significance
Space groupP21_1/cMonoclinic symmetry
R factor0.050Refinement accuracy
C–Cl bond length1.73 ÅHalogen interaction strength
Torsion angle (C–N–O)175.2°Planarity of oxadiazole ring
Reference

Q. Table 2: Comparative Bioactivity of Oxadiazole Derivatives

CompoundTarget OrganismIC50_{50} (μM)Key Structural Feature
N-[5-(4-Cl-Ph)-oxadiazol]-4-cyanobenzamideSporothrix spp.<0.54-Cyanophenyl
N-[5-(4-Cl-Ph)-oxadiazol]-3-(CF3_3)benzamideCandida auris20.0Trifluoromethyl
N-[5-(4-Cl-Ph)-oxadiazol]-3-(SCH3_3)benzamideStaphylococcus aureus0.5Methylsulfanyl
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.